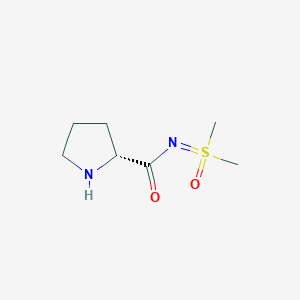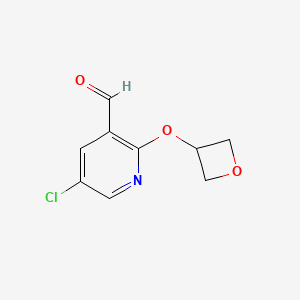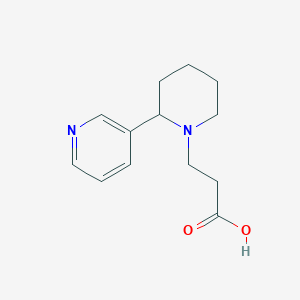
3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid: is an organic compound that features a piperidine ring attached to a pyridine ring through a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated piperidine.
Introduction of the Propanoic Acid Chain:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Halogenated or alkylated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form complexes with metals.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological pathways.
Medicine:
Therapeutic Agents: It may be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The propanoic acid chain can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
3-(3-Pyridyl)propionic acid: This compound lacks the piperidine ring but shares the pyridine and propanoic acid moieties.
3-(2-Pyridyldithio)propanoic acid: This compound features a disulfide linkage instead of the piperidine ring.
Uniqueness: 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-(2-pyridin-3-ylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-9-15-8-2-1-5-12(15)11-4-3-7-14-10-11/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,16,17) |
Clave InChI |
JNYIZIRJPHQNSU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CN=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


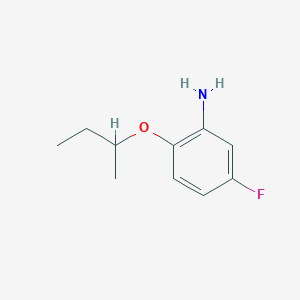
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
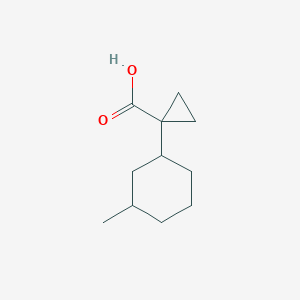
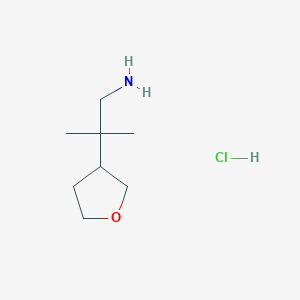
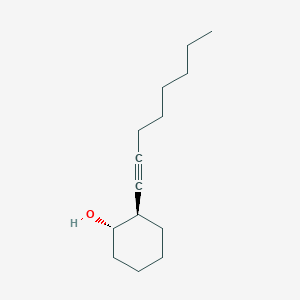
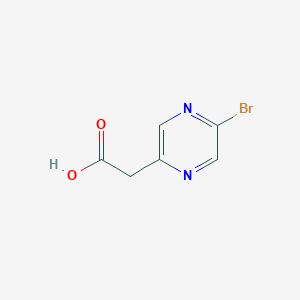
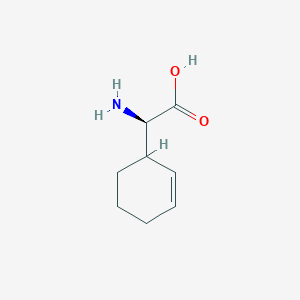
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

